Sulfopin is a double-digit nanomolar inhibitor of Pin1, a peptidyl-prolyl cis-trans isomerase. [] It acts as a selective covalent inhibitor, targeting Pin1's active site nucleophile, Cys113. [] Sulfopin serves as a valuable chemical probe for investigating Pin1-dependent pharmacology in both cellular and in vivo settings. []
Sulfopin is a selective covalent inhibitor of the enzyme Pin1 (peptidyl-prolyl isomerase 1), which plays a critical role in regulating protein conformations and is implicated in various cellular processes, including cell cycle progression and cancer progression. By inhibiting Pin1, Sulfopin can block Myc-driven tumors, making it a potential therapeutic agent in cancer treatment. The compound has been identified through extensive screening and optimization of sulfone-containing fragments, demonstrating high specificity for its target.
Sulfopin was developed as part of a broader effort to create covalent inhibitors targeting specific cysteine residues in proteins. It is classified as a small molecule inhibitor with the chemical structure that includes a cyclic sulfone core. The compound is cataloged under CAS number 2451481-08-4 and is available from various suppliers for research purposes .
The synthesis of Sulfopin involves several key steps:
Sulfopin's molecular structure features a cyclic sulfone core that is crucial for its binding to the active site of Pin1, specifically targeting the cysteine residue at position 113 (Cys113). The compound's design allows it to form a covalent bond with this cysteine, effectively inhibiting the enzyme's activity. Structural data obtained from molecular docking studies suggest that the lipophilic moiety interacts with hydrophobic regions of Pin1, enhancing specificity .
Sulfopin undergoes covalent modification of the Cys113 residue in Pin1 through a nucleophilic attack by the thiol group on the electrophilic center of Sulfopin. This reaction leads to the formation of a stable covalent adduct, effectively blocking the catalytic activity of Pin1. Mass spectrometry analyses confirmed the formation of this adduct, providing evidence for Sulfopin's mechanism of action .
The mechanism by which Sulfopin inhibits Pin1 involves:
Data from biological assays demonstrated that treatment with Sulfopin significantly reduced Myc-driven tumor growth in vivo, highlighting its potential as an anti-cancer agent .
Sulfopin exhibits several notable physical and chemical properties:
These properties make Sulfopin suitable for laboratory studies aimed at elucidating its biological effects and potential therapeutic applications .
Sulfopin has several important applications in scientific research:
Sulfopin emerged from a targeted covalent fragment-based drug discovery (FBDD) strategy, designed to inhibit the peptidyl-prolyl isomerase Pin1—a protein historically resistant to conventional inhibition due to its shallow catalytic pocket and polar surface. Covalent FBDD leverages electrophilic fragments that form irreversible bonds with nucleophilic residues (e.g., cysteine) in target proteins. This approach overcomes limitations of reversible binding by enabling sustained target engagement and facilitating the detection of low-affinity fragments through covalent adduct formation. For Pin1, the active-site cysteine (Cys113) presented an ideal nucleophile for covalent targeting. The strategy combined fragment-sized molecular simplicity with covalent bond formation to achieve high ligand efficiency and unambiguous target validation through mass spectrometry [1] [6].
Advantages of Covalent FBDD for Pin1:
Table 1: Covalent FBDD vs. Traditional FBDD
Feature | Covalent FBDD | Traditional FBDD |
---|---|---|
Library Size | 993 electrophilic fragments [3] | Typically >10,000 compounds |
Hit Validation | Direct MS detection of protein adducts | Indirect (SPR, NMR, thermal shift) |
Target Engagement | Irreversible; enables cellular target engagement | Transient; requires high affinity |
Applicability | Targets with reactive cysteines | Broad but limited by binding pocket depth |
A dedicated electrophilic fragment library of 993 compounds was screened against Pin1’s catalytic domain to identify covalent binders. Each fragment featured mild electrophilic "warheads" (e.g., chloroacetamides, acrylamides) with calculated reactivity rates <10⁻⁷ M⁻¹s⁻¹ to minimize off-target effects. Screening conditions used a 100:1 compound-to-protein ratio (200 µM fragment : 2 µM Pin1), followed by intact protein liquid chromatography–mass spectrometry (LC–MS) to quantify covalent adduct formation.
Key Screening Outcomes:
Table 2: Top Fragment Hits from Primary Screen
Fragment Chemotype | Labeling Efficiency | Warhead Type | Selectivity Profile |
---|---|---|---|
Sulfolane chloroacetamide | 75–95% | Chloroacetamide | Nonpromiscuous [3] |
Acrylamide derivatives | 50–80% | Acrylamide | Moderate promiscuity |
Epoxide fragments | 30–60% | Epoxide | High promiscuity |
Hit-to-lead optimization focused on sulfolane-core fragments. Covalent docking simulations predicted two binding modes for initial hits:
Optimization Strategy:
Key Interactions in Sulfopin-Pin1 Binding:
The synthetic route to Sulfopin derivatives began with commercially available 3-sulfolene (Fig. 3A). Hydrogenation yielded sulfolane, followed by bromination to 3-bromosulfolane. Nucleophilic substitution with amines introduced diverse R-groups, and acylation with chloroacetyl chloride furnished target compounds [3].
Critical SAR Insights:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7